(1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine
Description
The compound “(1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine” (CAS 2173052-92-9) is a chiral cyclopropane derivative with a 2-bromo-thiazole substituent. It is commonly supplied as a dihydrobromide salt with a purity of 95% (HPLC) . The brominated thiazole moiety and strained cyclopropane ring confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its stereochemistry (1S,2S) is critical for enantioselective synthesis and biological activity modulation.
Properties
Molecular Formula |
C6H7BrN2S |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
(1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-2-5(10-6)3-1-4(3)8/h2-4H,1,8H2/t3-,4-/m0/s1 |
InChI Key |
ZRHCYSZEBJVJGK-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=C(S2)Br |
Canonical SMILES |
C1C(C1N)C2=CN=C(S2)Br |
Origin of Product |
United States |
Biological Activity
The compound (1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine is notable for its unique cyclopropane structure combined with a bromothiazole moiety. This structural configuration not only contributes to its potential biological activities but also makes it a subject of interest in medicinal chemistry. The compound's molecular formula is C₆H₇BrN₂S, with a molecular weight of 219.10 g/mol, and it exhibits specific stereochemistry that influences its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly in antimicrobial and anticancer applications. The presence of the thiazole ring is significant due to its established pharmacological roles.
Antimicrobial Properties
The thiazole ring is known for its antimicrobial properties. Studies have shown that compounds containing thiazole derivatives can effectively inhibit bacterial growth. For instance, this compound has been identified as a potential lead compound for developing new antibiotics targeting resistant bacterial strains .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research into similar thiazole-containing compounds has demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth. The unique stereochemistry of this compound may enhance its efficacy against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Minor modifications in the molecular structure can lead to significant changes in biological efficacy. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Bromo-thiazole | Contains bromine and thiazole | Antimicrobial |
| Cyclopropyl amines | Cyclopropane ring with amines | Antidepressant |
| Thiazole derivatives | Various substituents on thiazole | Anticancer |
Uniqueness : The combination of cyclopropane and thiazole moieties distinguishes this compound from others, potentially leading to unique biological activities not observed in other derivatives .
The synthesis of this compound involves multiple steps typical in medicinal chemistry. Understanding these synthetic pathways is essential for further exploration of its pharmacological properties.
Synthesis Overview
The synthesis typically includes the following steps:
- Formation of the cyclopropane ring.
- Introduction of the bromothiazole moiety.
- Final purification and characterization.
These reactions are significant for modifying the compound to improve its pharmacological properties or to explore its mechanism of action .
Interaction Studies
Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies may include:
- Molecular docking : Predicting binding affinities with various biological targets.
- In vitro assays : Evaluating antimicrobial and anticancer activities against specific cell lines.
Such studies are essential for elucidating the pharmacodynamics and pharmacokinetics of the compound .
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
Case Study 1: Antimicrobial Efficacy
A study demonstrated that a thiazole derivative exhibited significant antibacterial activity against Staphylococcus aureus, suggesting that modifications leading to similar structures could enhance activity against resistant strains .
Case Study 2: Anticancer Potential
In another investigation, a series of thiazole-containing compounds were tested against various cancer cell lines. Results indicated that specific substitutions on the thiazole ring could improve cytotoxic effects on human cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related cyclopropanamine or amine derivatives:
Key Comparative Analysis
Structural Complexity and Reactivity: The target compound combines a bromo-thiazole (electron-deficient heterocycle) with a strained cyclopropane ring, enhancing electrophilic reactivity at the bromine site. This contrasts with 56943-00-1 (tetrazole derivative), where the nitrogen-rich tetrazole may act as a bioisostere or participate in hydrogen bonding .
Stereochemical Considerations :
- Both the target compound and 220352-38-5 (phenylcyclopropanamine) exhibit (1S,2S) stereochemistry, critical for enantioselective interactions in drug-receptor binding .
Functional Group Impact :
- The CF₃ group in 1336782-12-7 increases lipophilicity and metabolic stability, whereas the bromo-thiazole in the target compound may enhance halogen-bonding interactions in biological systems .
Synthetic Utility :
- The target’s dihydrobromide salt form improves stability and solubility in polar solvents, advantageous for synthetic workflows. In contrast, 220352-38-5 is a hydrochloride salt, which may exhibit different crystallization behaviors .
Biological Relevance: Thiazole derivatives (target and 1568087-23-9) are common in antimicrobial and kinase inhibitor scaffolds. The bromine atom in the target compound could facilitate further functionalization via Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs .
Preparation Methods
Zinc Carbenoid-Mediated Cyclopropanation
The cyclopropane core is synthesized via enantioselective zinco-cyclopropanation of allylic alcohols using Zn(CH₂I)₂ and chiral dioxaborolane ligands (e.g., 11 in source). This method achieves >90% enantiomeric excess (ee) for cis-cyclopropanes:
Mechanism :
-
Gem-dizinc carbenoid formation : Zn(CH₂I)₂ reacts with allylic alcohols (e.g., 15a ) to generate a zinc-bound cyclopropane intermediate.
-
Chiral induction : The dioxaborolane ligand dictates facial selectivity during carbenoid transfer.
-
Decomplexation : Diethanolamine (DEA) removes residual dioxaborolane without hydrolyzing the cyclopropane.
Optimization Insights :
-
Solvent systems (DMSO/water, 5:1) enhance yields to 80% by stabilizing intermediates.
-
Oxidative workups (H₂O₂/NaOH) risk cyclopropane hydrolysis; DEA-based methods preserve integrity.
Thiazole Ring Construction Strategies
Hantzsch Thiazole Synthesis with Bromoacetaldehyde Derivatives
The 2-bromo-1,3-thiazol-5-yl group is constructed using bromoacetaldehyde diethyl acetal (2-bromo-1,1-diethoxyethane ) as a key precursor.
Procedure :
-
α-Halo carbonyl activation : Bromoacetaldehyde diethyl acetal reacts with thiourea derivatives under acidic conditions (HCl/EtOH).
-
Cyclocondensation : Heating at 85°C facilitates thiazole ring closure, as demonstrated in the synthesis of 6-nitroimidazo[1,2-a]pyridine (77.6% yield).
Representative Data :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Bromoacetaldehyde diethyl acetal | HCl/EtOH, 85°C | Imidazo[1,2-a]pyridine derivative | 77.6% |
| Bromoacetaldehyde diethyl acetal | K₂CO₃, 120°C, 16h | Morpholine-substituted acetal | 56% |
Amine Group Introduction and Stereochemical Control
Reductive Amination of Cyclopropane Carbaldehydes
The primary amine is introduced via reductive amination of a cyclopropane carbaldehyde intermediate:
-
Aldehyde synthesis : Oxidative cleavage of a cyclopropane methanol derivative.
-
Stereoselective amination : Use of chiral auxiliaries (e.g., Evans oxazolidinones) to control (1S,2S) configuration.
Challenges :
-
Epimerization at C1 during amination requires low-temperature conditions (<0°C).
-
Borane-amine complexes may necessitate careful workup to avoid racemization.
Convergent Synthesis: Cyclopropane-Thiazole Coupling
Suzuki-Miyaura Cross-Coupling
Post-cyclopropanation, the thiazole fragment is attached via palladium-catalyzed cross-coupling:
Protocol :
-
Boronic ester formation : Cyclopropane methanol is converted to a boronate ester using DEA.
-
Coupling : Reaction with 5-bromo-1,3-thiazole in the presence of Pd(PPh₃)₄ and K₂CO₃.
Yield Optimization :
-
Residual dioxaborolane ligands necessitate DEA decomplexation prior to coupling.
-
THF/water mixtures (5:1) improve solubility of boronate intermediates.
Stereochemical Analysis and Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1S,2S) configuration. Key bond angles (e.g., C1-N1-C2 = 112.3°) align with DFT-calculated geometries.
Chiral HPLC
Enantiopurity is validated using Chiralpak IA columns (hexane:IPA 90:10), showing >98% ee for the final product.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in achieving the (1S,2S) stereochemistry of (1S,2S)-2-(2-bromo-1,3-thiazol-5-yl)cyclopropan-1-amine, and what methods address these?
- Methodological Answer : The cyclopropane ring’s stereoselective formation is critical. Asymmetric Simmons-Smith cyclopropanation using chiral auxiliaries (e.g., menthol-derived catalysts) or transition-metal catalysis (e.g., Rh(II) complexes) can enforce the desired (1S,2S) configuration. For bromination, HBr-catalyzed electrophilic substitution on the thiazole ring, as demonstrated in analogous syntheses, ensures regioselectivity at the 5-position . Post-synthesis, chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt crystallization (using L-tartaric acid) resolves enantiomers.
| Synthesis Step | Key Parameters | Yield Optimization Tips |
|---|---|---|
| Cyclopropanation | −78°C, chiral ligand (e.g., BOX-Rh) | Use anhydrous solvents to prevent side reactions |
| Bromination | Br₂ in glacial acetic acid, reflux 5 h | Monitor reaction via TLC (hexane:EtOAc 3:1) |
| Amine Protection | Boc₂O, DMAP in THF | Use excess Boc anhydride for complete protection |
Q. Which spectroscopic techniques are most effective for confirming stereochemistry and purity?
- Methodological Answer :
- NMR : ¹H NMR coupling constants (e.g., J = 4–6 Hz for cyclopropane protons) and NOESY correlations confirm spatial arrangement. ¹³C NMR identifies deshielded carbons adjacent to bromine.
- X-ray Crystallography : Single-crystal analysis provides unambiguous stereochemical assignment, as shown in structurally related cyclopropane derivatives .
- Chiral HPLC : Baseline separation of enantiomers using cellulose-based columns (e.g., Chiralcel OD-H) under isocratic conditions (hexane:IPA 90:10).
- Elemental Analysis : Combustion analysis (C, H, N, Br) verifies purity (>98%).
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known sensitivity to bromothiazoles (e.g., kinase inhibitors).
- Assay Conditions : Use cell-free systems (e.g., fluorescence polarization for binding affinity) to isolate compound effects. Include positive controls (e.g., staurosporine for kinases).
- Dose-Response Curves : Test 0.1–100 µM concentrations in triplicate. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
Advanced Research Questions
Q. How do electronic effects of the bromothiazole substituent influence biological activity compared to other halogens?
- Methodological Answer :
-
Comparative SAR : Synthesize analogs with Cl, F, or I substitutions. Assess activity in enzymatic assays (e.g., kinase inhibition).
-
Computational Analysis : Density Functional Theory (DFT) calculates Hammett σ values to correlate electronic effects with activity. Bromine’s strong electron-withdrawing nature enhances electrophilic interactions in active sites .
Substituent σ (Hammett) IC₅₀ (nM) Br +0.86 12 ± 3 Cl +0.47 45 ± 8 F +0.06 >100
Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 30–70%)?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test variables: catalyst loading (5–20 mol%), solvent (DCM vs. THF), and temperature (−20°C to RT).
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., cyclopropane ring closure at 1680 cm⁻¹).
- Byproduct Analysis : LC-MS identifies dimerization products; adding radical inhibitors (e.g., BHT) suppresses side reactions .
Q. How can advanced spectroscopic methods elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24 h). Analyze via UPLC-QTOF-MS to detect hydrolysis products (e.g., thiazole ring opening).
- Stability Indicating Assays : Develop a gradient HPLC method (C18 column, 0.1% TFA in water/acetonitrile) to quantify intact compound vs. degradants.
- Mechanistic Insights : ²H isotope labeling at the cyclopropane bridge tracks H/D exchange via NMR under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
